2-chloro-N-(2-methoxyphenyl)-N-methylacetamide 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18128710
InChI: InChI=1S/C10H12ClNO2/c1-12(10(13)7-11)8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide

CAS No.:

Cat. No.: VC18128710

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(2-methoxyphenyl)-N-methylacetamide -

Specification

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
IUPAC Name 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide
Standard InChI InChI=1S/C10H12ClNO2/c1-12(10(13)7-11)8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3
Standard InChI Key HNTLYROCIPYFFQ-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1OC)C(=O)CCl

Introduction

2-Chloro-N-(2-methoxyphenyl)-N-methylacetamide is a chemical compound of significant interest in organic chemistry and medicinal research. Its structure includes a chloro group, a methoxyphenyl moiety, and an acetamide functional group, which contribute to its unique chemical properties and potential biological activities. This compound is classified under the category of chloroacetamides, which are derivatives of acetamide containing chlorine substituents.

Synthesis

The synthesis of 2-chloro-N-(2-methoxyphenyl)-N-methylacetamide typically involves several key steps, often utilizing modern techniques like continuous flow reactors in industrial settings to enhance yield and purity. Automated systems are employed to minimize human error and improve safety during production.

Comparison with Similar Compounds

Similar compounds, such as 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide, have shown significant biological activities, including antitumor and anti-inflammatory effects. These compounds often interact with specific molecular targets, leading to their desired effects.

Data Table: Comparison of Chloroacetamide Derivatives

CompoundMolecular Weight (g/mol)CAS NumberBiological Activities
2-Chloro-N-(2-methoxyphenyl)-N-methylacetamide229.6967442-07-3Potential enzyme inhibition, unclear specific activities
2-Chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide227.69Not specifiedAntitumor, anti-inflammatory, anticonvulsant
2-Chloro-N-(2,4-dimethylphenyl)acetamideNot specifiedNot specifiedStructural studies, no specific biological activities reported

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator